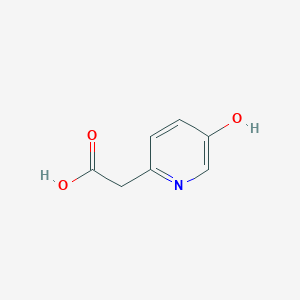

2-(5-Hydroxypyridin-2-yl)acetic acid

CAS No.: 1214345-48-8

Cat. No.: VC3082261

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214345-48-8 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 2-(5-hydroxypyridin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) |

| Standard InChI Key | BZRCUHNZOAAEGU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1O)CC(=O)O |

| Canonical SMILES | C1=CC(=NC=C1O)CC(=O)O |

Introduction

Chemical Structure and Identification

2-(5-Hydroxypyridin-2-yl)acetic acid is an organic compound featuring a pyridine ring with a hydroxyl group at the 5-position and an acetic acid moiety at the 2-position. This structural arrangement gives the molecule unique chemical and biological properties that distinguish it from other pyridine derivatives.

Basic Structural Information

The compound possesses the molecular formula C7H7NO3 with a molecular weight of 153.14 g/mol . Its structure consists of a pyridine core with two key functional groups: a hydroxyl group (-OH) at the 5-position and an acetate (-CH2COOH) group at the 2-position. This structural arrangement allows for multiple interaction possibilities, including hydrogen bonding through both the hydroxyl and carboxylic acid groups.

Identification Parameters

The compound is cataloged with several identifiers that facilitate its tracking across chemical databases and research publications:

Physical and Chemical Properties

2-(5-Hydroxypyridin-2-yl)acetic acid demonstrates specific physical and chemical characteristics that influence its behavior in different environments and reactions.

Physical Properties

The compound typically appears as a crystalline powder . Its relatively low molecular weight makes it suitable for various applications in organic synthesis and drug development. The hydroxyl and carboxylic acid functionalities contribute to its solubility profile, typically making it soluble in polar solvents such as water (especially at higher pH), alcohols, and dimethyl sulfoxide.

Chemical Properties and Reactivity

The compound possesses several reactive sites that enable participation in various chemical transformations:

-

The carboxylic acid group can participate in esterification and amidation reactions, forming derivatives with modified properties .

-

The hydroxyl group on the pyridine ring can undergo various substitution and oxidation reactions.

-

The pyridine nitrogen acts as a weak base and can participate in coordination with metals or protonation reactions.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-(5-hydroxypyridin-2-yl)acetic acid and its derivatives, leveraging the reactivity of pyridine-based starting materials.

General Synthetic Routes

The synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid can follow different pathways depending on the available starting materials and desired purity:

-

From 5-chloropyridine derivatives: The synthesis may involve the substitution of the chloro group with a hydroxyl group, followed by the installation of the acetic acid moiety at the 2-position.

-

Ethyl ester approach: One documented intermediate in the synthesis pathway is ethyl 5-hydroxypyridine-2-acetate (CAS: 132807-30-8) , which can be hydrolyzed to yield the final carboxylic acid.

A significant publication by Morgentin et al. describes an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin-2-yl acetate, which represents a key precursor to our target compound . This approach leverages differences in halogen reactivity to selectively functionalize the pyridine core.

Specialized Synthesis Methods

For the synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid and related compounds, several methods have been developed:

-

Palladium-catalyzed α-arylation: This method involves the coupling of esters with chloroarenes, which can be applied to prepare 2-pyridyl acetate derivatives .

-

Sequential functionalization: Starting with appropriately substituted pyridines, sequential functionalization can introduce the hydroxyl group and the acetic acid moiety in controlled positions.

Applications in Scientific Research

2-(5-Hydroxypyridin-2-yl)acetic acid has found applications across multiple scientific domains, particularly in medicinal chemistry and biological research.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry, particularly in the development of compounds targeting neurological disorders. Its structural features make it suitable for integration into more complex molecular frameworks with biological activity.

When comparing with related hydroxypyridinone derivatives, compounds with similar structural motifs have demonstrated significant activity as aldose reductase (ALR2) inhibitors with antioxidant properties . For example, certain (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have shown IC50 values as low as 0.789 μM against ALR2 .

Comparative Analysis with Structurally Related Compounds

To better understand the significance of 2-(5-hydroxypyridin-2-yl)acetic acid, it's valuable to compare it with structurally related compounds.

Comparison with Positional Isomers

Various positional isomers of hydroxypyridyl acetic acids demonstrate different properties and applications:

Comparison with Functionally Similar Compounds

Several compounds share functional similarities while exhibiting distinct structural features:

-

2-(5-Aminopyridin-2-yl)acetic acid: Features an amino group instead of hydroxyl at the 5-position, potentially showing different hydrogen bonding patterns and basicity.

-

5-Hydroxy-2-pyridylglycine: Incorporates an additional amino group in the acetic acid side chain, forming an α-amino acid structure .

-

5-Hydroxyindole-3-acetic acid (5-HIAA): A metabolite of serotonin with a different heterocyclic core (indole vs. pyridine) but similar substitution pattern with hydroxyl and acetic acid groups .

The table below compares key parameters across these related compounds:

Research Developments and Future Directions

Recent research has explored various aspects of hydroxypyridine derivatives, pointing to potential future applications for 2-(5-hydroxypyridin-2-yl)acetic acid.

Recent Research Findings

Research on related hydroxypyridine derivatives has shown promising results in various applications:

-

ALR2 Inhibition: Hydroxypyridinone derivatives have demonstrated significant inhibitory activity against aldose reductase, with some compounds showing IC50 values below 1 μM .

-

Antioxidant Activity: Studies on hydroxypyridinone derivatives have revealed remarkable antioxidant properties. For example, certain phenolic derivatives achieved 41.48% inhibition rate of DPPH radical at a concentration of just 1 μM, outperforming established antioxidants like Trolox .

-

Lipid Peroxidation Suppression: Related compounds have shown impressive ability to suppress lipid peroxidation, with inhibition rates up to 90.73% at 100 μM concentration .

Future Research Directions

Based on the current understanding of 2-(5-hydroxypyridin-2-yl)acetic acid and related compounds, several promising research directions emerge:

-

Medicinal Chemistry Development: Further exploration of this compound as a building block for pharmaceuticals targeting neurological disorders and oxidative stress-related conditions.

-

Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop derivatives with enhanced biological activities.

-

Coordination Chemistry: Investigation of the metal-binding properties potentially useful in catalysis or as metal chelators.

-

Synthetic Methodology Improvement: Development of more efficient and environmentally friendly synthetic routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume